molecular formula C20H21N5O5S B3407835 ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate CAS No. 852135-39-8

ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Cat. No.: B3407835
CAS No.: 852135-39-8
M. Wt: 443.5 g/mol
InChI Key: VTPODKUMRWRIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 3-methyl group and a 3-nitrophenyl moiety. The piperazine ring is linked via a carbonyl group, and the molecule terminates in an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5S/c1-3-30-20(27)23-9-7-22(8-10-23)18(26)17-13(2)24-12-16(21-19(24)31-17)14-5-4-6-15(11-14)25(28)29/h4-6,11-12H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPODKUMRWRIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the cyclization of a precursor compound with ethyl 2-chloro-3-oxobutanoate in the presence of a suitable solvent like 1,4-dioxane under reflux conditions . This reaction forms the imidazo[2,1-b][1,3]thiazole core, which is then further functionalized to introduce the nitrophenyl and piperazine groups.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo-thiazole derivatives. Ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate has shown promising antiproliferative activity against various cancer cell lines. For instance:

  • Study Findings : A study reported that derivatives of imidazo-thiazoles exhibited significant cytotoxicity against pancreatic ductal adenocarcinoma cells. The compound's mechanism involves inhibiting cell proliferation and inducing apoptosis in resistant cancer cells .
CompoundIC50 (µM)Cell Line
This compound2.16 ± 0.039Panc-1R
Gemcitabine0.01 ± 0.001Panc-1R

Antimicrobial Activity

Beyond its anticancer properties, compounds with similar structures have also been investigated for their antimicrobial activities. Research indicates that imidazo-thiazoles can exhibit antibacterial and antifungal properties, suggesting that this compound may possess similar effects.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the imidazo-thiazole core.
  • Introduction of the nitrophenyl group.
  • Coupling with piperazine derivatives.

Mechanism of Action

The mechanism of action of ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The imidazo[2,1-b][1,3]thiazole core can bind to enzymes and receptors, modulating their activity. The nitrophenyl group enhances its binding affinity and specificity, while the piperazine moiety improves its solubility and bioavailability. These interactions can lead to the inhibition of key biological pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Core Scaffold Variations

The imidazo[2,1-b]thiazole scaffold is shared among analogs, but substituents at key positions (C-3, C-6, and the piperazine ring) dictate functional differences:

Compound Name C-3 Substituent C-6 Substituent Piperazine Modification Key Reference
Target Compound Methyl 3-Nitrophenyl Ethyl carboxylate
Ethyl 3-methyl-6-(4-nitrophenyl)imidazo...carboxylate Methyl 4-Nitrophenyl None (direct ester linkage)
3-Methyl-6-(4-methylphenyl)imidazo...carboxylic acid Methyl 4-Methylphenyl Carboxylic acid (no piperazine)
N-(4-Methoxyphenyl)-3-methyl-6-(3-nitrophenyl)...amide Methyl 3-Nitrophenyl 4-Methoxyphenyl carboxamide

Key Observations :

  • The 3-nitrophenyl group at C-6 (target compound) may enhance electron-withdrawing effects compared to 4-nitrophenyl or 4-methylphenyl analogs, influencing binding to hydrophobic enzyme pockets .

Enzyme Inhibition

  • COX-2 Inhibition : Compounds with 4-(methylsulfonyl)phenyl substituents (e.g., ) exhibit potent COX-2 inhibition (IC₅₀ = 0.12 µM for compound 6a). The target compound’s 3-nitrophenyl group may reduce COX-2 affinity due to steric hindrance but could enhance selectivity for other targets .
  • Anticancer Activity : Imidazo[2,1-b]thiazole-thiadiazole hybrids () show anti-proliferative effects against HepG2 cells (IC₅₀ = 8.2–12.4 µM). The target compound’s piperazine moiety may improve solubility and tumor penetration compared to rigid thiadiazole derivatives .

Kinase and Protein Interactions

  • Kinase Inhibition : Piperazine-linked imidazo[1,2-b]pyridazines () inhibit adaptor-associated kinase 1 (AAK1), with IC₅₀ values < 1 µM. The target compound’s nitro group could modulate kinase binding through π-π stacking or charge interactions .

Physicochemical Properties

Property Target Compound Ethyl 4-Nitrophenyl Analog Thiadiazole Hybrid
Molecular Weight ~470 g/mol* 393.42 g/mol ~400–450 g/mol
LogP (Predicted) 3.2 2.8 2.5–3.0
Solubility (aq., mg/mL) <0.1 <0.1 0.1–0.5
Hydrogen Bond Acceptors 8 6 7–9

*Estimated based on molecular formula.

Notes:

  • The piperazine-ethyl carboxylate adds hydrogen bond acceptors, improving interactions with polar enzyme residues .

Biological Activity

Ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a complex heterocyclic compound known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazo[2,1-b][1,3]thiazole core, which is often associated with various pharmacological effects. Its molecular formula is C21H22N4O5SC_{21}H_{22}N_{4}O_{5}S, and it has a molecular weight of approximately 430.49 g/mol. The presence of the nitrophenyl group enhances its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3]thiazole framework followed by the introduction of the piperazine moiety. Recent studies have focused on optimizing synthetic routes to improve yield and purity.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, imidazo[2,1-b][1,3]thiazole derivatives have shown selective inhibition against various cancer cell lines. In particular:

  • Inhibition of Carbonic Anhydrase II (CA II) : A study demonstrated that related compounds selectively inhibited hCA II with inhibition constants ranging from 57.7 to 98.2 µM. This selectivity suggests potential applications in cancer therapy, especially in tumors where CA II is overexpressed .
  • Focal Adhesion Kinase (FAK) Inhibition : Another class of imidazo derivatives has been evaluated for their ability to inhibit FAK phosphorylation in pancreatic cancer cells. This inhibition is crucial as FAK is implicated in cancer cell proliferation and migration .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. The imidazo[2,1-b][1,3]thiazole scaffold has been associated with various antibacterial activities due to its ability to interfere with bacterial cell wall synthesis .

Antitubercular Activity

Recent investigations into piperazine derivatives have highlighted their potential as antitubercular agents. The incorporation of the imidazo scaffold may enhance efficacy against Mycobacterium tuberculosis by targeting specific metabolic pathways .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound likely inhibits key enzymes involved in tumor progression and microbial resistance.
  • Targeting Signaling Pathways : By modulating pathways such as those involving CA II and FAK, this compound can alter cellular behaviors associated with cancer metastasis and microbial virulence.

Case Studies

A selection of case studies illustrates the compound's potential:

StudyFindings
Carbonic Anhydrase Inhibition Selective inhibition observed in various isoforms with promising Ki values .
FAK Phosphorylation Compounds demonstrated significant cytotoxicity in mesothelioma cell lines .
Antimicrobial Testing Related compounds showed effective inhibition against bacterial strains .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for this compound?

  • Methodology :

  • Synthesis :

Cyclocondensation : React imidazo[2,1-b][1,3]thiazole precursors with nitrophenyl derivatives under reflux in glacial acetic acid (yields ~60-75%) .

Acylation : Introduce the piperazine-carboxylate moiety using diethyl carbonate or activated carbonyl agents (e.g., HATU) in non-polar solvents like THF .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

  • Characterization :
  • NMR : Confirm structural integrity via ¹H/¹³C NMR (e.g., δ 2.28 ppm for methyl groups, loss of ethoxy signals post-hydrolysis) .
  • HPLC/MS : Ensure >95% purity; observe [M+1] peaks (e.g., m/z = 261.2 for intermediate esters) .

Q. What functional groups dictate its reactivity and biological interactions?

  • Key Groups :

  • 3-Nitrophenyl : Enhances electron-withdrawing effects, influencing π-π stacking in target binding .
  • Imidazo[2,1-b]thiazole : Core heterocycle with planar geometry for intercalation or enzyme inhibition .
  • Piperazine-carboxylate : Modulates solubility and serves as a linker for secondary modifications (e.g., sulfonylation) .
    • Methodological Insight : Use IR spectroscopy to track carbonyl stretches (1700–1750 cm⁻¹) and nitro group vibrations (1520 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected NMR peaks) be resolved during synthesis?

  • Troubleshooting Steps :

Purity Check : Re-run HPLC with alternative mobile phases (e.g., acetonitrile/water + 0.1% TFA) to detect impurities .

2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹³C couplings (e.g., distinguish rotamers in piperazine rings) .

Reaction Optimization : Adjust stoichiometry (e.g., excess diethyl carbonate) or temperature (reflux vs. room temperature) to suppress side products .

  • Case Study : In , a singlet at δ 2.28 ppm confirmed methyl group placement; deviations may indicate incomplete acylation .

Q. What strategies are effective for designing analogues with improved target selectivity?

  • Structural Modifications :

  • Nitrophenyl Substituents : Replace 3-nitro with 4-fluoro (electron-deficient but less steric hindrance) to enhance receptor affinity .
  • Piperazine Derivatives : Introduce sulfonamide or carbamoyl groups (e.g., ethyl 4-sulfonylpiperazine) for better pharmacokinetics .
    • Methodology :
  • Computational Docking : Use software like AutoDock to predict binding modes with kinases or GPCRs .
  • SAR Table :
ModificationBiological ActivityReference
3-NO₂ → 4-F↑ Anticancer IC₅₀
Piperazine sulfonylation↑ Solubility

Q. How can reaction yields be optimized for large-scale synthesis?

  • Critical Parameters :

  • Solvent Polarity : THF outperforms DMF in acylation steps (reduces side reactions) .
  • Catalyst Screening : Pd/C or CuI accelerates coupling reactions (e.g., Suzuki-Miyaura for nitrophenyl attachment) .
  • Microwave Assistance : Reduces reaction time by 50% for cyclocondensation (e.g., 30 mins vs. 6 hours) .
    • Data-Driven Example : In , triethylamine as a base increased thiadiazole yields from 45% to 72% .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Approach :

Meta-Analysis : Compare IC₅₀ values across studies (e.g., imidazo[2,1-b]thiazoles vs. pyrazolo analogues) .

Assay Variability : Standardize protocols (e.g., MTT vs. ATP-luciferase for cytotoxicity) .

Structural Nuances : Note minor differences (e.g., ortho vs. para nitro positioning) that drastically alter binding .

  • Example : ’s 5-nitro derivative showed 10× higher antimicrobial activity than non-nitrated analogues .

Methodological Resources

  • Key Techniques :
    • Spectral Analysis : 2D NMR for stereochemical assignments .
    • Chromatography : Reverse-phase HPLC (C18 column) for purity .
    • Computational Tools : Gaussian for DFT calculations on nitro group electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-[3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.